molecular formula C14H12N2O8S4 B11946858 4-Methylsulfonyl-2-nitrophenyl disulfide CAS No. 7038-49-5

4-Methylsulfonyl-2-nitrophenyl disulfide

Cat. No.: B11946858
CAS No.: 7038-49-5
M. Wt: 464.5 g/mol
InChI Key: POSDVNCXZKFYDW-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-2-nitrophenyl disulfide is a chemical compound with the molecular formula C14H12N2O8S4 and a molecular weight of 464516 This compound is known for its unique structural features, which include a nitro group, a sulfonyl group, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-2-nitrophenyl disulfide typically involves the reaction of 4-methylsulfonyl-2-nitrophenol with a disulfide-forming reagent. One common method includes the use of thiol-based reagents under oxidative conditions to form the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of an oxidizing agent like hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfonyl-2-nitrophenyl disulfide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Methylsulfonyl-2-nitrophenyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-2-nitrophenyl disulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The disulfide bond can be cleaved to release thiol groups, which can participate in redox reactions and modulate cellular redox status. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-Methylsulfonyl-2-nitrophenyl disulfide can be compared with other similar compounds such as:

    4-Methylsulfonyl-2-nitrophenol: Lacks the disulfide bond but shares similar functional groups.

    2-Nitrophenyl disulfide: Contains the disulfide bond but lacks the sulfonyl group.

    4-Methylsulfonylphenyl disulfide: Contains the disulfide and sulfonyl groups but lacks the nitro group.

Properties

CAS No.

7038-49-5

Molecular Formula

C14H12N2O8S4

Molecular Weight

464.5 g/mol

IUPAC Name

4-methylsulfonyl-1-[(4-methylsulfonyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene

InChI

InChI=1S/C14H12N2O8S4/c1-27(21,22)9-3-5-13(11(7-9)15(17)18)25-26-14-6-4-10(28(2,23)24)8-12(14)16(19)20/h3-8H,1-2H3

InChI Key

POSDVNCXZKFYDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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